3-(7-Chloro-1-benzofuran-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-Chloro-1-benzofuran-2-yl)propanoic acid is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
One common synthetic route includes the use of a free radical cyclization cascade to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions. Industrial production methods may involve large-scale synthesis using similar principles but optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
3-(7-Chloro-1-benzofuran-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound to its corresponding alcohol.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the benzofuran ring. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(7-Chloro-1-benzofuran-2-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(7-Chloro-1-benzofuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to the modulation of biological processes, such as cell growth and apoptosis .
Comparison with Similar Compounds
3-(7-Chloro-1-benzofuran-2-yl)propanoic acid can be compared to other benzofuran derivatives, such as:
- 3-(5-Bromo-1-benzofuran-2-yl)propanoic acid
- 3-(7-Methoxy-1-benzofuran-2-yl)propanoic acid These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and applications . The unique chlorine substituent in this compound may confer distinct properties, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C11H9ClO3 |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
3-(7-chloro-1-benzofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C11H9ClO3/c12-9-3-1-2-7-6-8(15-11(7)9)4-5-10(13)14/h1-3,6H,4-5H2,(H,13,14) |
InChI Key |
UXAZMNRVAYVAHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=C2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.